
1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, referred to as 4F-TFPP, is a heterocyclic compound with a pyrazolone structure. It is a colorless solid with a melting point of 118-122 °C. It has been widely studied for its potential applications in the fields of medicine and chemistry.
Scientific Research Applications
4F-TFPP has been studied for its potential applications in the fields of medicine and chemistry. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which has potential therapeutic applications. In addition, it has been used as a fluorescent probe for the detection of nitric oxide and as a catalyst for the oxidation of alcohols.
Mechanism of Action
The mechanism of action of 4F-TFPP is not well understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase and inhibits its activity. This inhibition leads to a decrease in the levels of acetylcholine in the brain, which has a variety of effects on the body.
Biochemical and Physiological Effects
4F-TFPP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to have neuroprotective effects, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
4F-TFPP is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively easy to synthesize and is available commercially. However, it is a relatively expensive compound and can be toxic in high concentrations.
Future Directions
The potential applications of 4F-TFPP are numerous and there are many possible future directions for research. These include further exploration of its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its potential therapeutic applications. In addition, further research into its mechanism of action and its potential applications as a fluorescent probe and catalyst may prove fruitful. Finally, further research into its toxicity and safety profile is warranted.
Synthesis Methods
4F-TFPP can be synthesized by reacting 4-fluorophenyl-3-trifluoromethyl-4,5-dihydro-1H-pyrazole with ethyl chloroformate in the presence of pyridine. The reaction is carried out at a temperature of 0 °C and the product is isolated by recrystallization. The synthesis of 4F-TFPP has been studied in detail and the reaction conditions and yields have been optimized.
properties
IUPAC Name |
2-(4-fluorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJISPJWJOHTVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

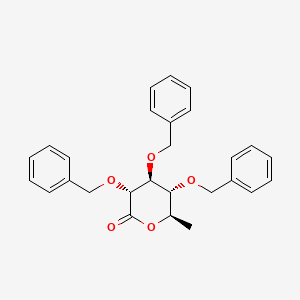
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)
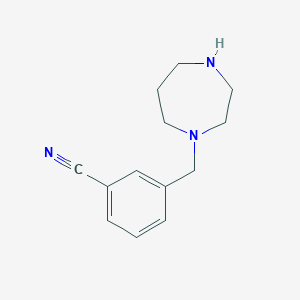
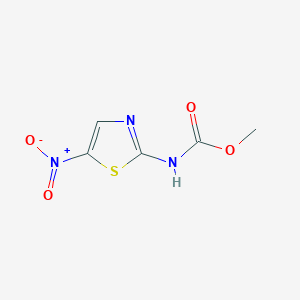
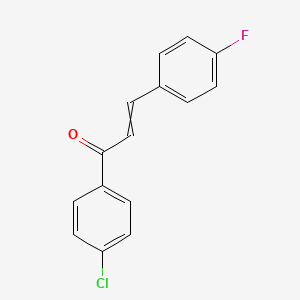
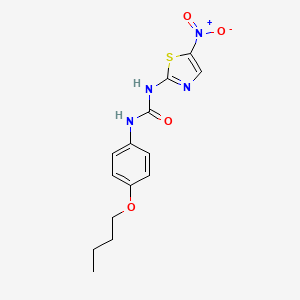

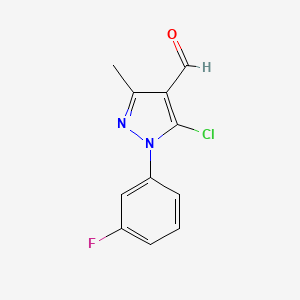
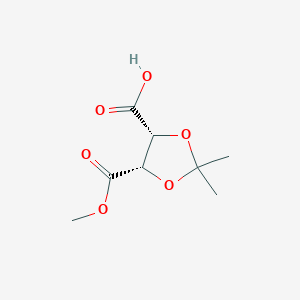

![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)
